Oleoyl-CoA is a crucial compound in fatty acid metabolism, specifically involved in the biosynthesis of various lipids and energy storage molecules. It is an acyl-CoA derivative of oleic acid, a monounsaturated fatty acid. Oleoyl-CoA plays a significant role in cellular processes such as lipid synthesis, energy production, and signaling pathways.
Oleoyl-CoA is synthesized from oleic acid through the action of acyl-CoA synthetases, which catalyze the conversion of free fatty acids into their corresponding acyl-CoA derivatives. This compound is prevalent in both plant and animal cells and is particularly important in tissues with high lipid turnover, such as adipose tissue and the liver.
Oleoyl-CoA belongs to the class of acyl-CoA esters, which are thioesters formed from coenzyme A and fatty acids. It is classified under long-chain fatty acyl-CoAs due to its carbon chain length of 18 carbons.
The synthesis of oleoyl-CoA can be achieved through various methods:
The synthesis typically requires controlled conditions, including temperature and pH adjustments to optimize enzyme activity. Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry are often used to monitor the synthesis process and confirm product identity .
Oleoyl-CoA has a molecular formula of C18H34N7O17P3S and features a long hydrocarbon chain (18 carbons) with a double bond at the ninth carbon from the methyl end (cis-9-octadecenoic acid). The structure includes:
Oleoyl-CoA participates in several biochemical reactions:
The reactions involving oleoyl-CoA are typically catalyzed by specific enzymes under physiological conditions. The kinetics of these reactions can be influenced by substrate concentration, enzyme availability, and feedback inhibition by end products .
Oleoyl-CoA acts primarily as an acyl donor in various enzymatic reactions:
Studies have shown that oleoyl-CoA can influence gene expression related to lipid metabolism and energy homeostasis . Its levels within cells are tightly regulated to maintain metabolic balance.
Oleoyl-CoA has several applications in scientific research:
Stearoyl-CoA desaturase 1 (SCD1) catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids, specifically the conversion of stearoyl-CoA (C18:0) to oleoyl-CoA (C18:1 Δ9) [2] [9]. This endoplasmic reticulum-bound enzyme is an iron-containing oxidase that utilizes a four-electron redox system comprising NADH-cytochrome b5 reductase, cytochrome b5, and molecular oxygen (O₂) to introduce a cis-double bond between carbons 9 and 10 of saturated acyl-CoA substrates [2] [3]. The reaction mechanism involves stereospecific hydrogen abstraction: the pro-S hydrogen at C9 is removed first, followed by the pro-R hydrogen at C10, with oxygen serving as the ultimate electron acceptor to yield two water molecules [9]. SCD1's activity is encapsulated by the stoichiometric equation:
Stearoyl-CoA + 2 ferrocytochrome b₅ + O₂ + 2H⁺ → Oleoyl-CoA + 2 ferricytochrome b₅ + 2H₂O [9]
Structurally, SCD1 contains four transmembrane domains with cytosolic-oriented N- and C-termini. The catalytic center features eight conserved histidine residues organized in three "His-box" motifs (His-139, His-156, His-296 in humans) that coordinate a di-iron cluster essential for oxygen activation [2] [6]. The substrate-binding channel is a hydrophobic tunnel that positions stearoyl-CoA such that C9–C10 aligns precisely with the di-iron center [9].
SCD1 expression is nutritionally regulated by insulin and transcriptionally controlled by sterol regulatory element-binding protein-1c (SREBP-1c). High-carbohydrate diets induce SREBP-1c processing, elevating SCD1 transcription ≤40-fold in murine liver [2]. This regulation positions SCD1 as a critical metabolic control point: knockout mice (SCD1−/−) exhibit reduced adiposity, enhanced insulin sensitivity, and resistance to diet-induced obesity due to redirected lipid flux toward β-oxidation and suppressed lipogenesis [2] [9].
Table 1: Kinetic Parameters of Human SCD1
Substrate | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Stearoyl-CoA | 8.2 ± 1.5 | 32.7 ± 3.8 | 3.99 |
Palmitoyl-CoA | 15.4 ± 2.1 | 28.9 ± 2.5 | 1.88 |
Data derived from recombinant enzyme assays [3] [9].
The SCD enzyme family exhibits both conserved catalytic functions and divergent substrate preferences across isoforms. Humans express two functional SCD isoforms: SCD1 (ubiquitously expressed, highest in liver/adipose) and SCD5 (primarily brain/pancreas-restricted, unique to primates) [3] [6] [9]. Murine models express four isoforms (SCD1–4) with tissue-specific distributions: SCD1 (liver, adipose), SCD2 (brain), SCD3 (skin sebocytes), and SCD4 (heart) [2] [9].
Substrate selectivity profiling reveals that human SCD1 desaturates both stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0) to yield oleoyl-CoA (C18:1) and palmitoleoyl-CoA (C16:1), respectively, with a 2-fold higher catalytic efficiency for stearoyl-CoA (Table 1) [3] [9]. In contrast, human SCD5 shows a 1.8-fold preference for palmitoyl-CoA over stearoyl-CoA, suggesting divergent physiological roles in lipid metabolism [6] [9]. Murine SCD3 functions primarily as a palmitoyl-CoA desaturase, producing palmitoleate for skin sebum lipid synthesis rather than oleate [9].
Oligomerization regulates SCD stability and activity. Both human SCD1 and SCD2 form homodimers and higher-order oligomers via non-covalent interactions. Cross-linking studies using dithiobis(succinimidylpropionate) (DSP) demonstrated dose-dependent increases in oligomer formation, correlating with enhanced enzyme activity and protein stability in COS-7 cells [6]. This quaternary structure likely protects the hydrophobic substrate-binding domains from proteolytic degradation.
Table 2: Functional Divergence of Human and Murine SCD Isoforms
Isoform | Primary Tissue Expression | Preferred Substrate(s) | Specific Activity (nmol/min/mg) | Unique Functions |
---|---|---|---|---|
hSCD1 | Liver, adipose tissue | Stearoyl-CoA > Palmitoyl-CoA | 32.7 (C18:0) | Hepatic TAG/CE synthesis |
hSCD5 | Brain, pancreas | Palmitoyl-CoA > Stearoyl-CoA | 24.1 (C16:0) | Neuronal differentiation |
mSCD2 | Brain, neonatal liver | Stearoyl-CoA | 28.9 (C18:0) | Myelination, neuronal development |
mSCD3 | Skin sebocytes | Palmitoyl-CoA | 41.5 (C16:0) | Sebum wax ester synthesis |
CE: cholesteryl ester; TAG: triacylglycerol [3] [6] [9].
Unlike eukaryotes, prokaryotes synthesize oleate equivalents via oxygen-independent pathways. Escherichia coli employs the anaerobic FabA-FabB pathway, where double bond insertion occurs during fatty acid elongation rather than on preformed CoA esters [4] [7]. Key reactions include:
This pathway is transcriptionally regulated by the FabR repressor, which binds operators upstream of fabA and fabB genes. Contrary to early models, FabR binds DNA independently of unsaturated acyl-thioesters in vivo, as demonstrated by DNAC (3-decynoyl-N-acetylcysteamine) inhibition studies: blocking UFA synthesis did not alter fabA/fabB transcription rates in ΔfadR strains [4]. FabR interacts asymmetrically with promoter elements, exerting stronger repression on fabB than fabA, while FadR (an activator) predominantly regulates fabA [4].
Notably, some γ-proteobacteria like Pseudomonas aeruginosa possess dual aerobic/anaerobic systems, but Vibrio cholerae FabR lacks binding sites upstream of fabB, indicating evolutionary divergence in regulatory networks [4].
Table 3: Comparison of Aerobic vs. Anaerobic Oleate Biosynthesis
Feature | Aerobic Pathway (Eukaryotes/Some Bacteria) | Anaerobic Pathway (E. coli) |
---|---|---|
Key Enzymes | SCD1, Cytochrome b₅ reductase, Cytochrome b₅ | FabA (dehydratase/isomerase), FabB (synthase) |
Electron Acceptors | O₂ → H₂O | None (isomerization) |
Primary Substrate | Stearoyl-CoA | β-Hydroxydecanoyl-ACP |
Regulator | SREBP-1c (induction), PUFA (repression) | FabR (repressor), FadR (activator) |
Double Bond Position | Δ9 | Δ9 (palmitoleate), Δ11 (vaccenate) |
Cellular Localization | Endoplasmic reticulum | Cytosol |
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